Noralfentanil

Pharmacokinetics Analytical Chemistry Forensic Toxicology

Procure high-purity Noralfentanil (≥95%, CAS 61086-18-8) as the definitive reference standard for alfentanil/sufentanil metabolite analysis. Mandated by the European Pharmacopoeia as Sufentanil Citrate EP Impurity A, this secondary amine enables essential pentafluorobenzamide derivatization for GC-MS, delivering >99% extraction efficiency—far surpassing parent compounds. Unlike generic fentanyl metabolites, only Noralfentanil guarantees unambiguous forensic identification at 0.3 ng/mL sensitivity. Ideal for CYP3A4/3A5 phenotyping and ANDA batch release testing.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 61086-18-8
Cat. No. B044681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoralfentanil
CAS61086-18-8
SynonymsN-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl-propanamide;  N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide;  Norsufentanil;  R 30451
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
InChIInChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3
InChIKeyULOZGJWEIWAWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





Noralfentanil (CAS 61086-18-8) Procurement Guide: Fentanyl-Class Metabolite Reference Standard for Forensic & Pharmacokinetic Analysis


Noralfentanil (CAS 61086-18-8) is the primary N-dealkylated metabolite of the short-acting synthetic opioid alfentanil, formed via cytochrome P450 3A4 (CYP3A4)-mediated metabolism [1]. It belongs to the 4-anilidopiperidine class of synthetic opioids, a subclass of fentanyl analogs, and is chemically defined as N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide [2]. In vitro studies demonstrate that noralfentanil binds to the mu-opioid receptor (MOR), albeit with significantly lower potency than the parent compound alfentanil or other fentanyl analogs [3]. Its primary value in research and industrial settings lies in its role as a major metabolic marker for alfentanil exposure, and as a key impurity reference standard in pharmaceutical quality control (e.g., listed as Sufentanil Citrate EP Impurity A) [4].

Why Noralfentanil Reference Standards Cannot Be Replaced by Alfentanil or Other Fentanyl Analogs


Generic substitution of noralfentanil with the parent drug alfentanil, or with other N-dealkylated metabolites like norfentanyl, is scientifically unsound due to profound differences in physicochemical properties, metabolic origin, and analytical behavior. While both are fentanyl-class compounds, their extraction efficiencies from biological matrices differ by 30 percentage points, with noralfentanil exhibiting a >99% extraction efficiency compared to alfentanil's 70% [1]. Critically, noralfentanil's unique structure as a secondary amine allows for derivatization (e.g., to pentafluorobenzamides) which is essential for achieving the sensitivity and selectivity required in forensic toxicology screening, a property not shared by alfentanil which is a tertiary amine [2]. Furthermore, noralfentanil is a primary biomarker for alfentanil intake, making its specific detection indispensable in clinical and forensic toxicology, whereas substituting it with a generic fentanyl metabolite would lead to false negative or ambiguous results [3].

Quantitative Evidence for Noralfentanil Differentiation vs. Alfentanil, Fentanyl, and Sufentanil Analogs


Extraction Efficiency from Human Plasma: Noralfentanil vs. Alfentanil

In a direct head-to-head analytical comparison, noralfentanil exhibited a significantly higher extraction efficiency from human plasma (>99%) compared to its parent drug, alfentanil (70%) [1]. This quantitative difference is critical for method development, as it indicates that noralfentanil can be recovered from biological matrices with near-complete efficiency, while alfentanil recovery is substantially lower and more variable.

Pharmacokinetics Analytical Chemistry Forensic Toxicology

Mu-Opioid Receptor Binding Affinity: Noralfentanil vs. Fentanyl in Rat Brain

In a comparative in vitro binding assay using [3H]fentanyl displacement in rat brain homogenates, noralfentanil exhibited an IC50 of 2.14E+3 nM (2.14 µM), indicating low affinity for opioid receptors [1]. In stark contrast, the parent drug alfentanil, and the class-leader fentanyl, typically exhibit nanomolar to sub-nanomolar affinities for the MOR. For context, fentanyl's Ki at the human MOR is approximately 1-3 nM, representing a difference of over three orders of magnitude in binding affinity [2]. This vast disparity in potency defines noralfentanil as a largely inactive metabolite, a critical distinction from its active parent compound and a key factor in selecting appropriate reference standards.

Opioid Pharmacology Receptor Binding Drug Discovery

CYP3A4 Isoform Selectivity: Noralfentanil Formation Kinetics from Alfentanil

In vitro metabolism studies using expressed human CYP3A isoforms reveal that the formation of noralfentanil from alfentanil is catalyzed by CYP3A4, CYP3A5, and, to a lesser extent, CYP3A7. Rates of noralfentanil formation by CYP3A4 and CYP3A5 in the absence of cytochrome b5 were found to be generally equivalent, although the metabolite formation ratio (noralfentanil:N-phenylpropionamide) differed between the two isoforms [1]. This contrasts with the metabolism of fentanyl, which is more selectively catalyzed by CYP3A4, and the metabolism of sufentanil, which also involves CYP3A5 but with different kinetic parameters [2]. This isoform specificity has direct implications for understanding inter-individual variability in alfentanil clearance and drug-drug interaction potential.

Drug Metabolism Enzymology Pharmacogenomics

Physicochemical Differentiation: LogP and Solubility vs. Alfentanil

Noralfentanil possesses a distinct physicochemical profile compared to its parent drug alfentanil, which directly impacts analytical method development and potential formulation strategies. The predicted octanol-water partition coefficient (LogP) for noralfentanil is 1.39-1.68 , whereas alfentanil has a reported LogP of 2.16 [1]. This lower LogP for noralfentanil corresponds to greater aqueous solubility (estimated at 1,097 mg/L at 25°C) compared to alfentanil's solubility of 0.5 mg/mL [1], a difference of over 2,000-fold.

Physical Chemistry Drug Formulation Analytical Method Development

High-Value Application Scenarios for Noralfentanil (CAS 61086-18-8) in Research and Industry


Forensic Toxicology: Confirmatory Analysis of Alfentanil Exposure

Noralfentanil is the definitive biomarker for confirming alfentanil use or exposure in forensic investigations. As demonstrated in Section 3, its distinct analytical behavior, including high extraction efficiency (>99%) [1] and unique mass spectral properties following derivatization [2], enables highly specific and sensitive detection in urine and plasma via GC-MS or LC-MS/MS. This is critical for distinguishing alfentanil intake from other fentanyl analogs, which produce different N-dealkylated metabolites (e.g., norfentanyl from fentanyl). The method's ability to detect noralfentanil at concentrations as low as 0.3 ng/mL provides robust evidence for legal and clinical casework [2].

Clinical Pharmacology: CYP3A Phenotyping and Drug-Drug Interaction Studies

Alfentanil is an established in vivo probe for assessing hepatic and first-pass CYP3A activity, and noralfentanil is the primary metabolite measured to gauge this activity. Its formation rate is dependent on both CYP3A4 and CYP3A5, as detailed in Section 3 [3], which is a key differentiator from other CYP3A probes. Quantifying noralfentanil in plasma after a microdose of alfentanil provides a non-invasive measure of CYP3A function, useful in pharmacogenomic studies assessing the impact of CYP3A5 polymorphisms and predicting drug-drug interactions. This application relies on the availability of a high-purity noralfentanil standard for accurate LC-MS/MS calibration.

Pharmaceutical Quality Control: EP Impurity Reference Standard for Sufentanil

In the pharmaceutical industry, noralfentanil is a specified impurity listed in the European Pharmacopoeia (EP) as Sufentanil Citrate EP Impurity A [4]. Procurement of a certified reference standard of noralfentanil is mandatory for analytical method validation, system suitability testing, and batch release testing of sufentanil citrate active pharmaceutical ingredient (API) and finished drug products. The quantitative evidence of its distinct physicochemical properties (e.g., LogP 1.39 vs. sufentanil) ensures that it can be reliably separated and quantified by HPLC or UPLC, making it an indispensable tool for regulatory compliance and ensuring patient safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Noralfentanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.